molecular formula C21H16F2O2 B1446901 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde CAS No. 1000370-24-0

4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde

Cat. No. B1446901
M. Wt: 338.3 g/mol
InChI Key: VIFRWCOSLMTDSZ-UHFFFAOYSA-N
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Description

“4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde” is a research chemical with the CAS Number: 1000370-24-0 . It has a molecular weight of 338.35 . The IUPAC name for this compound is 3-(3-fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C21H16F2O2/c22-19-5-1-3-15(11-19)9-18-10-16(13-24)7-8-21(18)25-14-17-4-2-6-20(23)12-17/h1-8,10-13H,9,14H2 . This indicates that the compound contains two fluorophenyl groups attached to a benzaldehyde core through methoxy and methyl linkages.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Novel Polymers

    Research has shown that similar fluorinated benzaldehydes are utilized in the synthesis of electrically conductive pristine polyazomethines. These materials exhibit significant electrical conductivity, which could imply potential applications of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde in developing new polymeric materials with unique electronic properties (Hafeez et al., 2019).

  • Advanced Material Properties

    Another application can be inferred from the synthesis of novel copolymers, where similar compounds have been used to modify the thermal and mechanical properties of styrene-based copolymers. Such research indicates the potential of using 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde in creating materials with tailored properties for specific industrial applications (Kharas et al., 2016).

Chemical Synthesis

  • Intermediate in Organic Synthesis

    Compounds with similar structural features have been used as intermediates in the synthesis of complex organic molecules, including potential anticancer agents. This suggests that 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde could serve as a valuable intermediate in the synthesis of biologically active compounds with potential therapeutic applications (Lawrence et al., 2003).

  • Photoluminescent Materials

    Research into the synthesis of aluminum and zinc complexes using similar molecules has revealed applications in developing materials with unique optical properties. These findings highlight the potential use of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde in the synthesis of photoluminescent materials for use in optical devices and sensors (Barberis & Mikroyannidis, 2006).

Chemical Reactions and Mechanisms

  • Oxidation Mechanisms: Studies on the oxidation of methoxy benzaldehydes have provided insights into the reaction mechanisms of such compounds, which could be relevant for understanding the chemical behavior of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde under various conditions. This knowledge is crucial for designing synthetic pathways and optimizing reactions involving this compound (Malik et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2O2/c22-19-5-1-3-15(11-19)9-18-10-16(13-24)7-8-21(18)25-14-17-4-2-6-20(23)12-17/h1-8,10-13H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFRWCOSLMTDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=C(C=CC(=C2)C=O)OCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165992
Record name 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde

CAS RN

1000370-24-0
Record name 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000370-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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